
Sodium 4-aminophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-aminophenyl phosphate is a chemical compound with the molecular formula C6H7NO4P • Na. It is commonly used as a substrate for alkaline phosphatase in enzymatic reactions to quantify the enzyme’s activity. The enzymatic reaction involving this compound results in the production of phenol, which is used to determine alkaline phosphatase concentrations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-aminophenyl phosphate can be synthesized through the phosphorylation of 4-aminophenol. The reaction typically involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form 4-aminophenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-aminophenol.
Substitution: Various substituted phenyl phosphate derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-aminophenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in enzymatic assays to measure alkaline phosphatase activity, which is crucial in studying various biological processes.
Medicine: It is used in diagnostic assays to detect enzyme levels in clinical samples.
Industry: this compound is used in the production of biosensors and other analytical devices.
Mecanismo De Acción
The primary mechanism of action of sodium 4-aminophenyl phosphate involves its role as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the formation of phenol. This reaction is used to quantify the activity of alkaline phosphatase in various samples. The molecular targets include the active site of the enzyme, where the substrate binds and undergoes catalysis .
Comparación Con Compuestos Similares
4-Nitrophenyl phosphate: Another substrate for alkaline phosphatase, but it produces a yellow-colored product upon hydrolysis.
1-Naphthyl phosphate: Used in similar enzymatic assays but has different spectral properties.
Uniqueness: Sodium 4-aminophenyl phosphate is unique due to its specific interaction with alkaline phosphatase and the production of phenol, which can be easily quantified. Its use in various diagnostic and analytical applications highlights its importance in scientific research .
Propiedades
Número CAS |
75966-16-4 |
|---|---|
Fórmula molecular |
C6H6NNa2O4P |
Peso molecular |
233.07 g/mol |
Nombre IUPAC |
disodium;(4-aminophenyl) phosphate |
InChI |
InChI=1S/C6H8NO4P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |
Clave InChI |
LQHGVLDZRKLMCR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


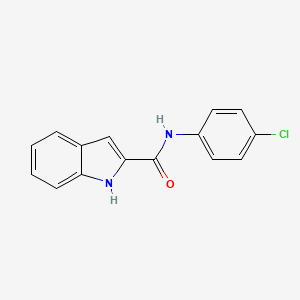
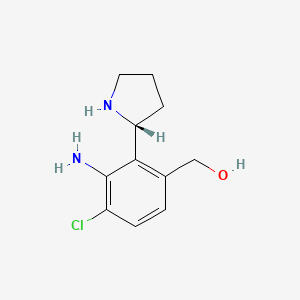

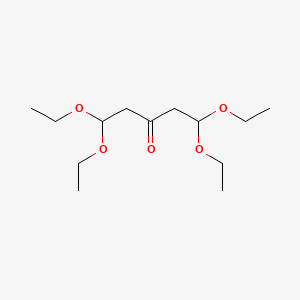
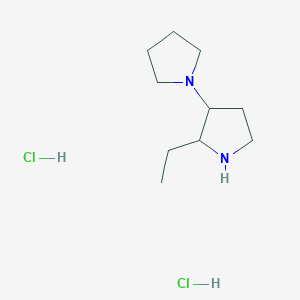
![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)

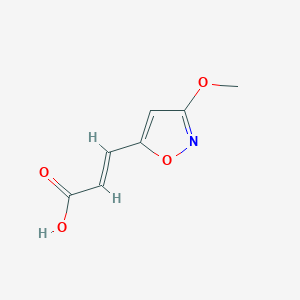
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)





